O-(4-羟基-3,5-二碘苯基)甲状腺素

描述

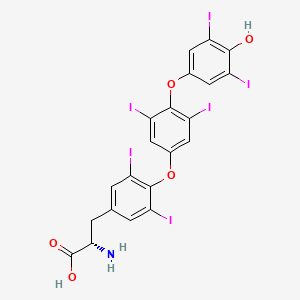

“O-(4-Hydroxy-3,5-diiodophenyl)thyroxine”, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It is the major hormone derived from the thyroid gland . Thyroxine is synthesized via the iodination of tyrosines and the coupling of iodotyrosines in the thyroglobulin . It is released from thyroglobulin by proteolysis and secreted into the blood .

Synthesis Analysis

Thyroxine is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . It is also prepared synthetically .Molecular Structure Analysis

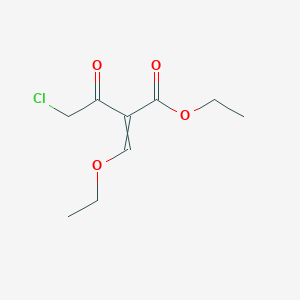

The molecular formula of “O-(4-Hydroxy-3,5-diiodophenyl)thyroxine” is C15H11I4NO4 . The average weight is 776.87 and the monoisotopic weight is 776.686681525 .Chemical Reactions Analysis

Thyroxine is peripherally deiodinated to form triiodothyronine which exerts a broad spectrum of stimulatory effects on cell metabolism .Physical And Chemical Properties Analysis

The molecular weight of “O-(4-Hydroxy-3,5-diiodophenyl)thyroxine” is 776.87 . The percent composition is C 23.19%, H 1.43%, I 65.34%, N 1.80%, O 8.24% .科学研究应用

合成和代谢研究

与甲状腺激素生物合成通常相关的 O-(4-羟基-3,5-二碘苯基)甲状腺素的研究集中于其合成及其在代谢中的作用。Wilkinson (1956) 探索了甲状腺素和三碘甲状腺原氨酸的可能代谢物的合成,包括 O-(4-羟基-3,5-二碘苯基)甲状腺素,证明了其类似甲状腺素的活性及其在甲状腺激素代谢中的潜在作用 (Wilkinson,1956 年)。

甲状腺素形成机制

Blasi、Fragomele 和 Covelli (1968) 研究了由二碘酪氨酸和 4-羟基-3,5-二碘苯基丙酮酸非酶促合成甲状腺素的机制,提供了对甲状腺激素合成中涉及的生化过程的见解 (Blasi 等人,1968 年)。

甲状腺中的鉴定

Surks、Weinbach 和 Volpert (1968) 的研究重点是鉴定大鼠甲状腺中的 4-羟基-3,5-二碘苯基丙酮酸,有助于理解其在甲状腺激素生物合成中的作用 (Surks 等人,1968 年)。

化学发光研究

Cilento 等人 (1974 年) 对甲状腺激素丙酮酸类似物的自氧化中的化学发光进行的研究突出了这些化合物在生化研究中的化学性质和潜在应用 (Cilento 等人,1974 年)。

酶促合成途径

Blasi、Fragomele 和 Covelli (1969) 对甲状腺素合成的酶促途径提供了全面的概述,其中涉及 O-(4-羟基-3,5-二碘苯基)甲状腺素,进一步阐明了其生化意义 (Blasi 等人,1969 年)。

作用机制

Target of Action

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine, also known as Dextrothyroxine, is a thyroid hormone used to treat hyperlipidemia . It primarily targets the liver, where it stimulates the formation of low-density lipoprotein (LDL) and increases the catabolism of LDL .

Mode of Action

It is known to stimulate the formation of ldl in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine has no significant effect on high-density lipoproteins (HDL) .

Biochemical Pathways

Dextrothyroxine affects the lipid metabolism pathway. By stimulating the formation and catabolism of LDL in the liver, it influences the balance of cholesterol and bile acids in the body . This leads to a decrease in serum cholesterol and LDL levels, which can help in the management of hyperlipidemia .

Pharmacokinetics

It is known that dextrothyroxine is a prohormone and can bind as a substrate to iodide peroxidase .

Result of Action

The primary result of Dextrothyroxine’s action is a reduction in serum cholesterol and LDL levels . By increasing the catabolism of LDL in the liver, it helps to lower high cholesterol levels in the blood . This can be beneficial in the treatment of hyperlipidemia .

Action Environment

The action of Dextrothyroxine can be influenced by various environmental factors. For instance, the presence of mineral acids or alkalies can affect its solubility in alcohol . .

安全和危害

生化分析

Biochemical Properties

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is involved in various biochemical reactions. It is synthesized via the iodination of tyrosines and the coupling of iodotyrosines in the thyroglobulin . It is also known to interact with enzymes such as iodide peroxidase .

Cellular Effects

The compound exerts a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine exerts its effects at the molecular level through various mechanisms. It binds to thyroid receptors and as it is a prohormone, it binds as a substrate to iodide peroxidase .

Metabolic Pathways

O-(4-Hydroxy-3,5-diiodophenyl)thyroxine is involved in the metabolic pathway of thyroxine synthesis . It interacts with enzymes such as iodide peroxidase .

属性

IUPAC Name |

(2S)-2-amino-3-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13I6NO5/c22-11-4-9(5-12(23)18(11)29)32-20-15(26)6-10(7-16(20)27)33-19-13(24)1-8(2-14(19)25)3-17(28)21(30)31/h1-2,4-7,17,29H,3,28H2,(H,30,31)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVHFBLWQRLBJN-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3=CC(=C(C(=C3)I)O)I)I)I)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13I6NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238431 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1120.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911661-90-0 | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911661900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-Hydroxy-3,5-diiodophenyl)thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-HYDROXY-3,5-DIIODOPHENYL)THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D91H0NG3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)

![5-Chloro-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B3166416.png)

![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)

![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)